4-Benzyl-2-methylmorpholine hydrochloride

LogP Lipophilicity Salt form

4-Benzyl-2-methylmorpholine hydrochloride (CAS 144053-96-3) is an N-benzylated morpholine derivative featuring a methyl substituent at the 2-position and a benzyl group at the 4-position, supplied as the hydrochloride salt with molecular formula C₁₂H₁₈ClNO and a molecular weight of 227.73 g/mol. This compound exists as a racemic mixture (0 of 1 defined stereocentres) and is categorized as a chiral morpholine building block with distinct physicochemical parameters including a calculated LogP of 2.64720 and a polar surface area (PSA) of 12.47 Ų.

Molecular Formula C12H18ClNO
Molecular Weight 227.73 g/mol
CAS No. 144053-96-3
Cat. No. B3366770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-2-methylmorpholine hydrochloride
CAS144053-96-3
Molecular FormulaC12H18ClNO
Molecular Weight227.73 g/mol
Structural Identifiers
SMILESCC1CN(CCO1)CC2=CC=CC=C2.Cl
InChIInChI=1S/C12H17NO.ClH/c1-11-9-13(7-8-14-11)10-12-5-3-2-4-6-12;/h2-6,11H,7-10H2,1H3;1H
InChIKeyNOIMVDHMGWLGBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyl-2-methylmorpholine hydrochloride (CAS 144053-96-3): Core Chemical and Physical Properties for Sourcing


4-Benzyl-2-methylmorpholine hydrochloride (CAS 144053-96-3) is an N-benzylated morpholine derivative featuring a methyl substituent at the 2-position and a benzyl group at the 4-position, supplied as the hydrochloride salt with molecular formula C₁₂H₁₈ClNO and a molecular weight of 227.73 g/mol . This compound exists as a racemic mixture (0 of 1 defined stereocentres) and is categorized as a chiral morpholine building block with distinct physicochemical parameters including a calculated LogP of 2.64720 and a polar surface area (PSA) of 12.47 Ų [1]. The material is commercially available with standard purity specifications of 95-98% and is not classified as hazardous for transportation .

Why Substituting 4-Benzyl-2-methylmorpholine hydrochloride with Unspecified Stereoisomers or Non-Salt Forms Compromises Reproducibility


Generic substitution with the free base (CAS 32730-38-4) or unspecified stereochemical variants fails due to fundamental differences in molecular weight (191.27 vs. 227.73 g/mol) , protonation state, aqueous solubility profile, and stereochemical composition . The hydrochloride salt form yields a calculated LogP of 2.64720 compared to 1.84520 for the free base [1], a substantial difference in predicted lipophilicity that directly impacts chromatographic retention, partitioning behavior in biphasic reaction systems, and formulation characteristics. Critically, this compound (CAS 144053-96-3) is a racemic mixture with 0 of 1 defined stereocentres , whereas the (S)-enantiomer (CAS 1045709-87-2) and (R)-enantiomer (CAS 845795-75-7) are separately cataloged with distinct CAS registrations . Interchanging these forms without rigorous analytical verification introduces uncontrolled variables that compromise experimental reproducibility, particularly in stereoselective syntheses, chiral chromatography method development, and biological assays where stereochemistry governs molecular recognition.

4-Benzyl-2-methylmorpholine hydrochloride: Verifiable Differentiation Evidence Against In-Class Analogs


Comparative LogP Values: Hydrochloride Salt vs. Free Base Lipophilicity Differences

The hydrochloride salt form (CAS 144053-96-3) exhibits a calculated LogP value of 2.64720 [1], representing a 0.802 log unit increase compared to the free base form (CAS 32730-38-4) with a calculated LogP of 1.84520 [2]. This 42.5% relative increase in predicted lipophilicity translates to a theoretical ~6.3-fold difference in octanol-water partition coefficient. The distinction is critical because the protonated morpholine nitrogen in the hydrochloride salt alters the compound's ionization state and hydrogen-bonding capacity relative to the neutral free base amine.

LogP Lipophilicity Salt form Free base Partition coefficient

Stereochemical Differentiation: Racemic vs. Enantiopure Forms as Verified by Distinct CAS Registry Numbers

The target compound (CAS 144053-96-3) is documented as a racemic mixture with 0 of 1 defined stereocentres . Three structurally related yet stereochemically distinct commercial forms exist: the racemic hydrochloride salt (CAS 144053-96-3), the (S)-enantiomer hydrochloride salt (CAS 1045709-87-2, MW 227.73) , and the (R)-enantiomer hydrochloride salt (CAS 845795-75-7, MW 227.73) . Each is registered under a unique CAS number, confirming they are treated as distinct chemical entities for regulatory and procurement purposes.

Chiral building block Stereochemistry Enantiomer Racemic CAS registry

Purity Specification Variance: Comparative Vendor Grade Analysis Across the Morpholine Class

The target racemic compound (CAS 144053-96-3) is supplied by AKSci with a minimum purity specification of 95% . In contrast, the (R)-enantiomer form (CAS 845795-75-7) is offered by Bidepharm at 98% purity with batch-specific analytical data (NMR, HPLC, GC) available , while the (S)-enantiomer hydrochloride is also available at 95% purity . This 3-percentage-point purity differential represents a 60% reduction in maximum allowable impurity content (5% vs. 2% total impurities).

Purity specification Quality control Vendor comparison Procurement 95% purity

Salt Form vs. Free Base: Molecular Weight and Stoichiometric Implications

The hydrochloride salt (MW 227.73) is 19.1% heavier per mole than the corresponding free base (MW 191.27) [1]. This molecular weight differential requires a 1.19× mass correction factor when converting between molar equivalents of salt and free base in reaction stoichiometry calculations. Failure to account for this difference introduces systematic weighing errors when substituting the free base for the hydrochloride salt in synthetic protocols optimized for molar ratios.

Molecular weight Salt form Stoichiometry Weighing accuracy Formulation

Evidence-Based Application Scenarios for 4-Benzyl-2-methylmorpholine hydrochloride in R&D and Industrial Settings


Chiral Method Development: Racemic Standard for Enantiomeric Separation Validation

As a racemic mixture (0 of 1 defined stereocentres) with a validated CAS registry distinct from its (R)- and (S)-enantiomers , this compound serves as an ideal reference standard for developing and validating chiral chromatographic methods. Researchers optimizing HPLC or SFC separations on polysaccharide-based chiral stationary phases can use the racemic hydrochloride salt to establish baseline resolution parameters, determine elution order, and validate method robustness before applying the method to enantiopure reaction products. The salt form's higher LogP (2.64720 vs. 1.84520 for free base) [1][2] provides additional flexibility in selecting mobile phase conditions for reversed-phase/chiral hybrid separations.

N-Alkylation Scaffold Optimization: Benchmarking Substituent Effects on Lipophilicity

The compound's calculated LogP of 2.64720 provides a quantitative reference point for medicinal chemistry teams optimizing lead compounds within the N-benzylmorpholine chemotype. When exploring alternative N-substituents (e.g., 4-chlorobenzyl, 4-fluorobenzyl, or phenethyl groups) or C2-modifications, the measured retention time and partition coefficient of this compound offer a calibration standard for estimating the lipophilicity contribution of the 4-benzyl-2-methyl substitution pattern relative to other in-class analogs. This enables rational property-based design rather than empirical trial-and-error.

Controlled-Release Formulation Pre-Screening Using Salt vs. Free Base Differential

The quantifiable LogP difference of +0.802 log units between the hydrochloride salt (2.64720) and free base (1.84520) [1] enables comparative dissolution and permeability screening. Formulation scientists evaluating candidate compounds can use the hydrochloride salt as a positive control representing the more lipophilic, membrane-permeable state, while the free base represents the less lipophilic state. The ~6.3-fold theoretical partition coefficient differential provides a measurable window for assessing the impact of salt form selection on in vitro permeability (PAMPA or Caco-2) and dissolution profiles in biorelevant media.

Synthetic Intermediate Verification for Mosapride-Type Scaffold Construction

Structurally related N-(4-benzyl-2-morpholinylmethyl)benzamides were explored in the development of mosapride, a selective 5-HT₄ receptor agonist with gastroprokinetic activity [2]. While the target compound itself is not biologically annotated in peer-reviewed pharmacology literature, its core scaffold represents a key intermediate for constructing the 2-aminomethyl side-chain characteristic of this pharmacologically validated chemotype. Researchers developing novel 5-HT₄ agonists or NK₁ antagonists incorporating the 4-benzyl-2-methylmorpholine motif require the racemic hydrochloride salt as a starting material for N-deprotection or further functionalization, where stereochemical identity and salt stoichiometry are critical process parameters.

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